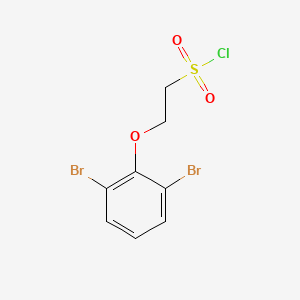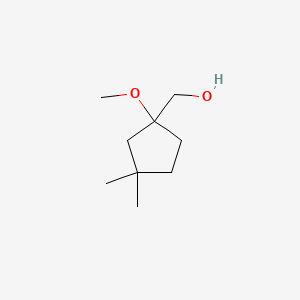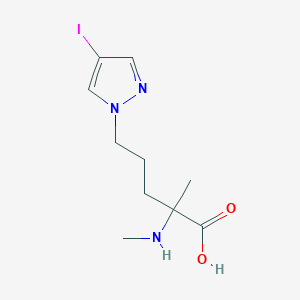
1,1-Dibromo-2-(3-bromopropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-(3-bromopropyl)cyclopropane is an organobromine compound with the molecular formula C6H9Br3 It is a cyclopropane derivative characterized by the presence of three bromine atoms attached to the cyclopropane ring and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be synthesized through the addition of bromine to 3-chloro-2-(chloromethyl)propene. The reaction involves the use of bromoform and a strong base such as sodium hydroxide under controlled temperature conditions . The reaction mixture is typically stirred vigorously and maintained at specific temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives using reducing agents such as nickel (I) salen.
Cyclopropyl–Allyl Rearrangement: In the presence of aluminum carbenoids, the compound can undergo rearrangement to form bromoalkenes.
Common Reagents and Conditions:
Substitution: Reagents such as silver salts and Lewis acids (e.g., AlCl3, FeCl3) are commonly used.
Reduction: Nickel (I) salen is used as a catalyst for reduction reactions.
Rearrangement: Aluminum carbenoids are employed to facilitate the cyclopropyl–allyl rearrangement.
Major Products:
Substitution: Formation of various substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane and propylene.
Rearrangement: Formation of substituted bromoalkenes.
Scientific Research Applications
1,1-Dibromo-2-(3-bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can undergo cyclopropyl–allyl rearrangement in the presence of Lewis acids, leading to the formation of reactive intermediates such as bromoallyl cations . These intermediates can further react with nucleophiles, resulting in the formation of diverse products.
Comparison with Similar Compounds
1,3-Dibromopropane: A dihalogenated propane used in organic synthesis.
1,2-Dibromo-3-chloropropane: A compound used in the preparation of tritium radiolabeled dibromochloropropane.
1,1-Dibromo-2,3-dimethyl-cyclopropane: A cyclopropane derivative with similar bromine substitution.
Uniqueness: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane is unique due to its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo cyclopropyl–allyl rearrangement and form reactive intermediates makes it valuable for various synthetic applications.
Properties
Molecular Formula |
C6H9Br3 |
|---|---|
Molecular Weight |
320.85 g/mol |
IUPAC Name |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
InChI |
InChI=1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2 |
InChI Key |
YEKVOZFBGUXSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Br)Br)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


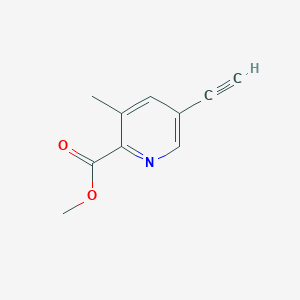

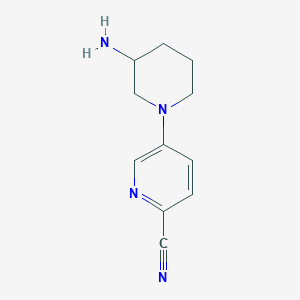

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
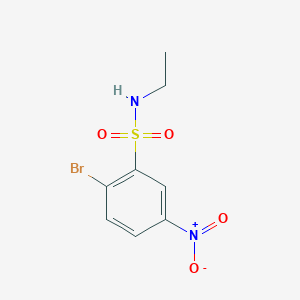
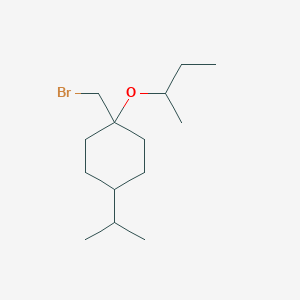
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
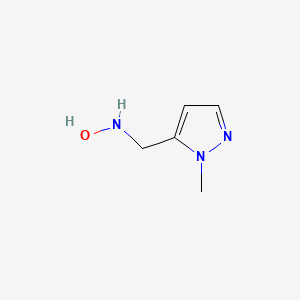
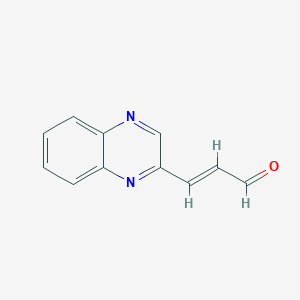
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
